

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic acid

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyphenylacetic acid

Cat. No.: B1390712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-2-methoxyphenylacetic acid** (CAS No. 1017778-30-1), a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, potential synthesis routes, and its applications in the development of novel therapeutics and other advanced materials.

Physicochemical Properties

3-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The incorporation of a fluorine atom and a methoxy group onto the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

Property	Value	Reference
CAS Number	1017778-30-1	[1][2]
Molecular Formula	C ₉ H ₉ FO ₃	[1][2]
Molecular Weight	184.166 g/mol	[1][2]
Melting Point	87-89 °C	[1][3]
Appearance	White to off-white solid	[3]
Storage Temperature	2-8°C	[3]

Synthesis and Experimental Protocols

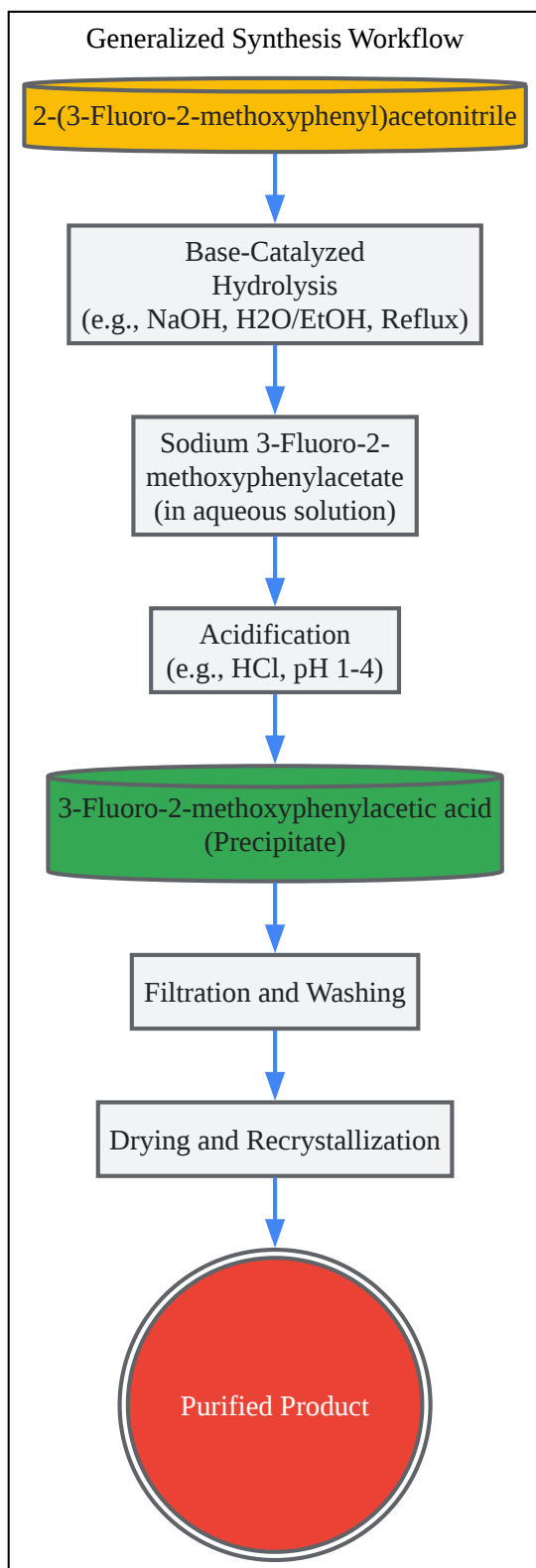
While specific, detailed synthesis protocols for **3-Fluoro-2-methoxyphenylacetic acid** are not extensively published in the public domain, general methods for the synthesis of methoxyphenylacetic acids and their analogues are well-established. A common route involves the hydrolysis of a corresponding benzyl cyanide precursor.

Generalized Experimental Protocol: Hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

This protocol is a generalized representation of a common synthesis route for phenylacetic acids.

- **Reaction Setup:** A solution of 2-(3-fluoro-2-methoxyphenyl)acetonitrile is prepared in a suitable solvent, such as a mixture of ethanol and water.
- **Hydrolysis:** A strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is then heated to reflux and stirred for several hours to ensure complete hydrolysis of the nitrile group to a carboxylate salt.
- **Work-up:** After cooling to room temperature, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

- **Acidification:** The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is between 1 and 4.^{[4][5]} This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
- **Isolation and Purification:** The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.



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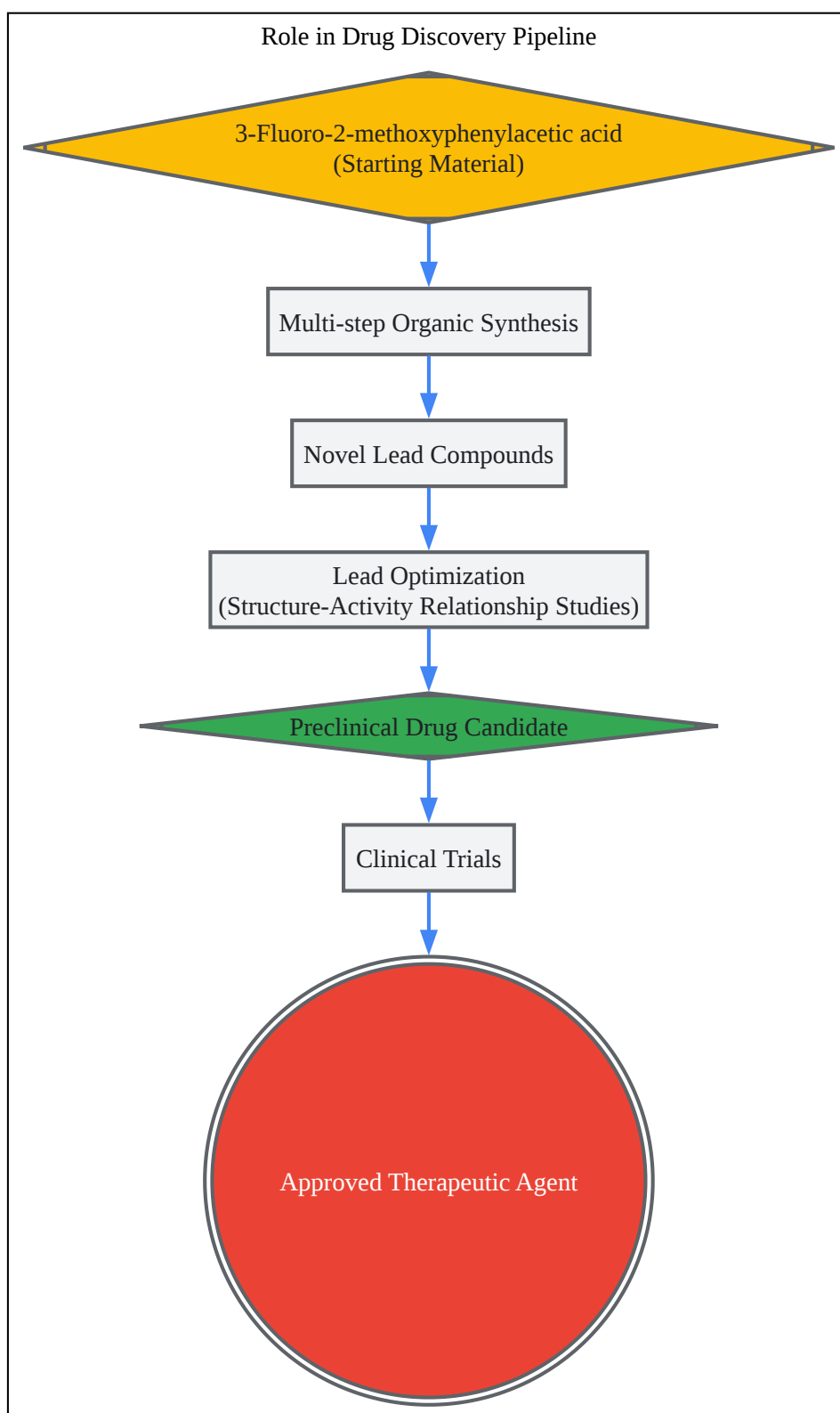
A generalized workflow for the synthesis of **3-Fluoro-2-methoxyphenylacetic acid**.

Applications in Drug Development and Materials Science

3-Fluoro-2-methoxyphenylacetic acid is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[6] The strategic incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.^[7]

Key Application Areas:

- **Pharmaceutical Synthesis:** This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The fluorinated methoxyphenyl moiety can be found in compounds targeting a range of diseases. The ability to introduce lipophilicity and modulate the electronic properties of drug molecules makes it a desirable component in medicinal chemistry.^[6]
- **Agrochemical Development:** It is also utilized in the creation of new pesticides and herbicides, where molecular modifications can lead to increased efficacy and improved environmental profiles.^[6]
- **Materials Science:** The unique electronic properties conferred by the fluorine and methoxy groups make this compound a candidate for the development of advanced materials with specific functionalities.^[7]



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The role of **3-Fluoro-2-methoxyphenylacetic acid** in a typical drug discovery pipeline.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the direct modulation of signaling pathways by **3-Fluoro-2-methoxyphenylacetic acid** itself. Its primary role, as documented, is that of an intermediate in the synthesis of larger, more complex, and biologically active molecules. The ultimate biological effect of any compound derived from this starting material is dependent on the final molecular structure.

The introduction of the fluoro- and methoxy- groups is a strategic design element intended to influence the properties of the final active pharmaceutical ingredient (API). For instance, the fluorine atom can block sites of metabolism, thereby increasing the drug's half-life, while the methoxy group can influence receptor binding and solubility.

Conclusion

3-Fluoro-2-methoxyphenylacetic acid is a specialized chemical intermediate with significant utility in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern provides a valuable scaffold for the synthesis of novel compounds with potentially enhanced biological and pharmacological properties. As research and development in these sectors continue to advance, the demand for such precisely functionalized building blocks is expected to grow.

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